
5-(2,4-dichlorophenyl)-N-(2-methyl-2H-tetrazol-5-yl)-2-furamide
説明
5-(2,4-dichlorophenyl)-N-(2-methyl-2H-tetrazol-5-yl)-2-furamide is a useful research compound. Its molecular formula is C13H9Cl2N5O2 and its molecular weight is 338.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 337.0133299 g/mol and the complexity rating of the compound is 416. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Compound Synthesis and Structural Analysis
A notable application of 5-(2,4-dichlorophenyl)-N-(2-methyl-2H-tetrazol-5-yl)-2-furamide in scientific research is its role in the synthesis of novel compounds with potential therapeutic properties. For instance, the structure of this compound and related derivatives has been explored for their potential in developing low-molecular-weight therapeutic agents aimed at treating vascular dysfunction, including ischemia/reperfusion injury. Such research has identified promising scaffolds for further development based on their inhibitory activity against Ca²⁺-induced mitochondrial swelling, highlighting their potential in addressing critical aspects of vascular health (Shinpei Murasawa et al., 2012).
Anticancer Applications
Further, the compound and its analogs have been evaluated for their anticancer effects, particularly through the synthesis of thiazolidinone derivatives. These studies have demonstrated that certain derivatives exhibit moderate to strong antiproliferative activity against human leukemia cell lines, indicating the compound's relevance in cancer research. The presence of electron-donating groups on the thiazolidinone moiety, especially at the 4th position of the substituted aryl ring, has been identified as a critical factor for its anticancer properties, suggesting a pathway for designing more effective anticancer agents (S. Chandrappa et al., 2009).
Interaction with RNA and DNA
Moreover, the interaction of dicationic and tetracationic diphenylfuran analogs of this compound with RNA and DNA has been a subject of interest. These studies have provided insights into the compound's binding modes, revealing a preference for intercalation in RNA duplexes, contrary to minor groove binding in AT sequences of DNA. This behavior suggests the compound's potential utility in studying RNA-DNA interactions and the development of agents that could modulate these processes (M. Zhao et al., 1995).
Synthesis and Biological Evaluation of Metal Complexes
The compound has also been instrumental in the synthesis and biological evaluation of metal complexes, such as those of Co(II), Ni(II), and Cu(II). These complexes have been synthesized using both conventional and microwave methods, with the latter offering advantages in terms of time and environmental impact. The resulting metal complexes have been characterized and evaluated for their antibacterial activity and antioxidant properties, underscoring the compound's versatility in the synthesis of potentially beneficial materials (M. Jabeen et al., 2018).
特性
IUPAC Name |
5-(2,4-dichlorophenyl)-N-(2-methyltetrazol-5-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N5O2/c1-20-18-13(17-19-20)16-12(21)11-5-4-10(22-11)8-3-2-7(14)6-9(8)15/h2-6H,1H3,(H,16,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKOLPKLHTBWFRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)NC(=O)C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(ethylsulfamoyl)phenyl]-2-(propan-2-ylsulfanyl)benzamide](/img/structure/B4574240.png)
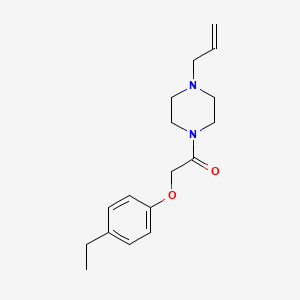
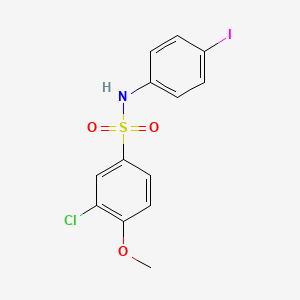
![N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-2-[(4-nitrobenzyl)sulfanyl]acetamide](/img/structure/B4574258.png)
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]pentanamide](/img/structure/B4574278.png)
![4-methyl-N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]benzenesulfonamide](/img/structure/B4574283.png)
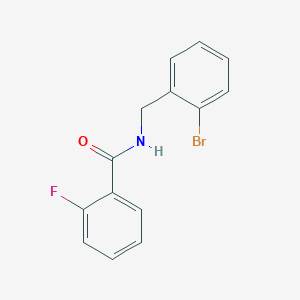
![5-{[4-(2,4-dichlorobenzyl)-1-piperazinyl]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4574298.png)
![2-(2-furyl)-8,9-dimethyl-7-[3-(4-morpholinyl)propyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4574300.png)
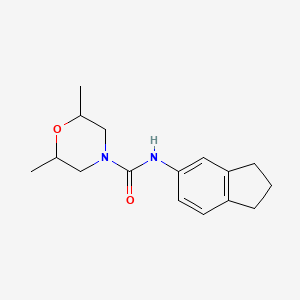
![methyl 2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4574309.png)
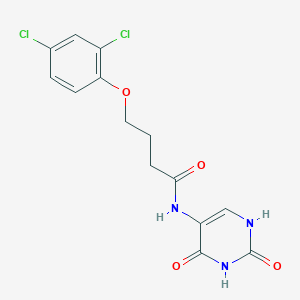
![2-[(3-bromobenzyl)thio]-5,6-dimethyl-3-(3-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4574334.png)
![1-[(2,4-dichlorobenzyl)sulfonyl]-4-(1-piperidinylcarbonyl)piperidine](/img/structure/B4574356.png)
